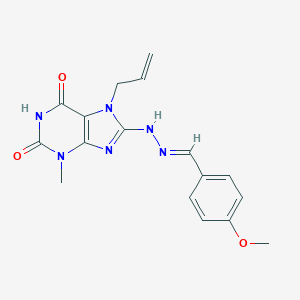
4-methoxybenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxybenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Methoxybenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this hydrazone compound typically involves the reaction between 4-methoxybenzaldehyde and a hydrazine derivative. The general steps include:
- Formation of the Hydrazone : The aldehyde reacts with hydrazine under acidic or basic conditions to form the hydrazone linkage.
- Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of hydrazone derivatives similar to 4-methoxybenzaldehyde hydrazone. For instance:
- Cell Line Studies : Compounds related to 4-methoxybenzaldehyde have been tested against various cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer). In one study, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methoxybenzaldehyde Hydrazone | MCF-7 | 2.5 | Induction of apoptosis via caspase activation |
| Related Derivative | PC-3 | 1.3 | Inhibition of cell proliferation |
| Related Derivative | A549 | 1.7 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The antimicrobial properties of hydrazones have also been explored. Research indicates that these compounds can exhibit significant antibacterial activity against various strains:
- Study Findings : A series of hydrazones were tested against Gram-positive and Gram-negative bacteria, showing promising results with inhibition zones comparable to standard antibiotics .
| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 12 | Ciprofloxacin |
The biological activity of 4-methoxybenzaldehyde hydrazone is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : It can bind to receptors that modulate cell signaling pathways related to growth and apoptosis.
Case Studies
A notable case study involved the evaluation of a series of hydrazone derivatives in vitro against cancer cell lines. The study demonstrated that modifications in the side chains significantly affected the biological activity:
Propriétés
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-4-9-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-10-11-5-7-12(26-3)8-6-11/h4-8,10H,1,9H2,2-3H3,(H,19,21)(H,20,24,25)/b18-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXIMQJGZHMRGH-VCHYOVAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














